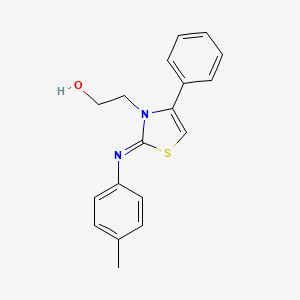
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, also known as PTIO, is a chemical compound that has gained attention in scientific research due to its unique properties. PTIO is a thiazole derivative that is often used as a nitric oxide scavenger and an antioxidant in various experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol involves the condensation of 4-phenyl-2-aminothiazole with p-tolualdehyde, followed by reduction of the resulting imine to yield the desired product.
Starting Materials
4-phenyl-2-aminothiazole, p-tolualdehyde, sodium borohydride, ethanol
Reaction
Step 1: Condensation of 4-phenyl-2-aminothiazole with p-tolualdehyde in ethanol to form the imine intermediate., Step 2: Reduction of the imine intermediate with sodium borohydride in ethanol to yield (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol.
Mecanismo De Acción
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol acts as a nitric oxide scavenger by reacting with nitric oxide to form a stable nitroxide radical. The reaction between (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol and nitric oxide is fast and irreversible. Once (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol reacts with nitric oxide, it can no longer react with other reactive oxygen species. Therefore, (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol can selectively scavenge nitric oxide without affecting other antioxidant systems.
Efectos Bioquímicos Y Fisiológicos
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have shown that (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol can prevent nitric oxide-induced cytotoxicity and oxidative stress in different cell types. In vivo studies have shown that (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol can protect against ischemia-reperfusion injury, neurodegeneration, and inflammation. However, the exact mechanisms by which (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol exerts its effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. It can selectively scavenge nitric oxide without affecting other antioxidant systems. However, (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol also has some limitations. It can react with other thiol-containing compounds, such as glutathione, and form adducts that can interfere with the interpretation of experimental results. Therefore, it is important to carefully design experiments and control for potential confounding factors when using (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol.
Direcciones Futuras
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has potential applications in various fields, including neurobiology, cardiovascular research, and cancer biology. Some possible future directions for (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol research are:
1. Investigating the role of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol in neuroprotection and neurodegeneration.
2. Studying the effects of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol on endothelial function and vascular health.
3. Exploring the potential of (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol as a therapeutic agent for cancer.
4. Developing new (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol derivatives with improved properties and selectivity.
5. Examining the interactions between (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol and other antioxidant systems in different biological systems.
In conclusion, (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is a unique chemical compound that has gained attention in scientific research due to its nitric oxide scavenging and antioxidant properties. (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has been used in various experiments to study the role of nitric oxide in different biological systems. (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has several advantages for lab experiments, but also some limitations that need to be considered. Future research on (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has potential applications in various fields and can lead to new insights into the role of nitric oxide in health and disease.
Aplicaciones Científicas De Investigación
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol is mainly used in scientific research as a nitric oxide scavenger and an antioxidant. Nitric oxide is a signaling molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of nitric oxide can lead to oxidative stress and tissue damage. (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol can scavenge nitric oxide and prevent its harmful effects. Therefore, (Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol has been used in various experiments to study the role of nitric oxide in different biological systems.
Propiedades
IUPAC Name |
2-[2-(4-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-7-9-16(10-8-14)19-18-20(11-12-21)17(13-22-18)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILZEYDIJUOMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-phenyl-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

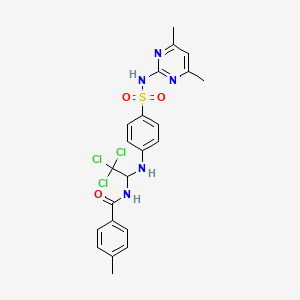
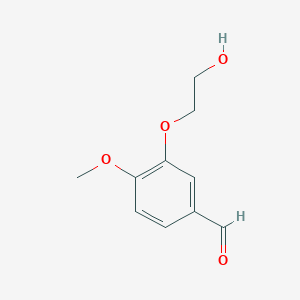
![N-[(2,6-Dimethylpyridin-3-yl)methyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2912049.png)
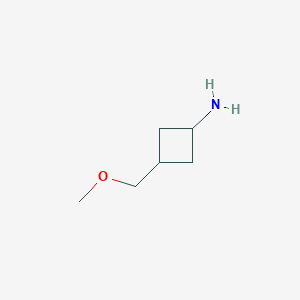

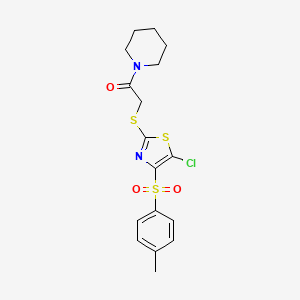
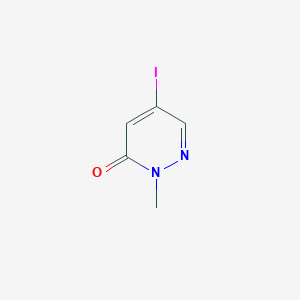
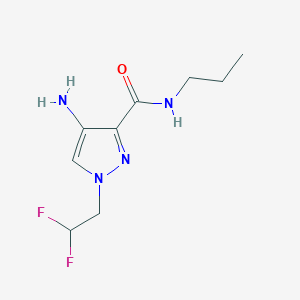
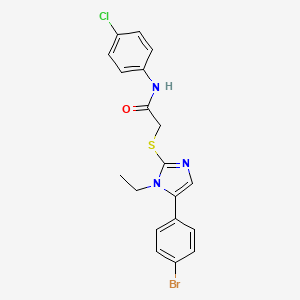
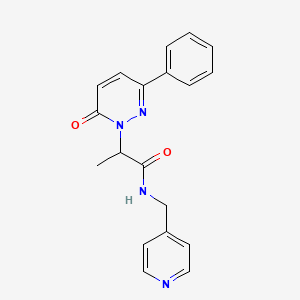
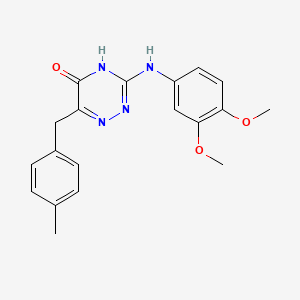
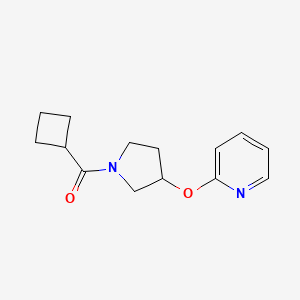
![Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)
![2-[(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-5-yl)oxy]acetamide](/img/structure/B2912068.png)